molecular formula C12H10FNO3 B12897109 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one CAS No. 18354-42-2

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one

Cat. No.: B12897109
CAS No.: 18354-42-2
M. Wt: 235.21 g/mol
InChI Key: XLKISOUYGGAVEB-UHFFFAOYSA-N
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Description

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features an acetyl group, a fluorophenyl group, and a methyl group, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-(4-chlorophenyl)-5-methyloxazol-4(5H)-one
  • 5-Acetyl-2-(4-bromophenyl)-5-methyloxazol-4(5H)-one
  • 5-Acetyl-2-(4-methylphenyl)-5-methyloxazol-4(5H)-one

Uniqueness

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activities compared to its analogs .

Properties

CAS No.

18354-42-2

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

5-acetyl-2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-one

InChI

InChI=1S/C12H10FNO3/c1-7(15)12(2)11(16)14-10(17-12)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI Key

XLKISOUYGGAVEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N=C(O1)C2=CC=C(C=C2)F)C

Origin of Product

United States

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